
3-Aminothietane 1,1-dioxide
Overview
Description
3-Aminothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol . This compound is characterized by a four-membered ring structure containing sulfur and nitrogen atoms, making it a unique and valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of 3-Aminothietane 1,1-dioxide typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products . This method is regioselective and proceeds under kinetic control, ensuring the retention of configuration during the addition process. The reaction conditions often include the use of sodium methoxide (MeONa) at 20°C for an extended period (e.g., 60 days) to achieve the desired product .
the synthetic potential of thietane derivatives, including this compound, is significant, as they can be used to construct difficult-to-obtain heterocyclic systems .
Chemical Reactions Analysis
3-Aminothietane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3-Aminothietane 1,1-dioxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Aminothietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur and nitrogen atoms can form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity. Additionally, the compound’s ring structure allows it to fit into specific binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
3-Aminothietane 1,1-dioxide can be compared with other sulfur-containing heterocycles, such as thiiranes and thiophenes. While thiiranes are three-membered rings containing sulfur, thiophenes are five-membered rings with sulfur. The unique four-membered ring structure of this compound provides distinct chemical and biological properties, making it valuable for specific applications .
Similar compounds include:
Thiirane: A three-membered sulfur-containing ring.
Thiophene: A five-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring without the amino group.
Properties
IUPAC Name |
1,1-dioxothietan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-3-1-7(5,6)2-3/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOJSNPPGRBNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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